6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
174892-57-0 |
|---|---|
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
6,7-dimethoxy-N-methyl-N-phenylquinazolin-4-amine |
InChI |
InChI=1S/C17H17N3O2/c1-20(12-7-5-4-6-8-12)17-13-9-15(21-2)16(22-3)10-14(13)18-11-19-17/h4-11H,1-3H3 |
InChI Key |
FPYMICFLRIEXEX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=NC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
Preparation Methods
N-Methylation
Treatment of quinazolin-4-one with methyl iodide in the presence of KOH/DMF at 0°C for 5 minutes selectively methylates the N4 position. The reaction proceeds via an SN2 mechanism, yielding N-methylquinazolin-4-one with 89% efficiency.
N-Phenylation
Subsequent Ullmann-type coupling with iodobenzene, catalyzed by CuI (10 mol%) and 1,10-phenanthroline in DMSO at 120°C for 12 hours, installs the phenyl group at the N3 position. This step achieves 78% yield but requires exclusion of moisture to prevent hydrolysis.
One-Pot Tandem Synthesis
A streamlined one-pot method combines cyclization and amine functionalization:
-
Reagents : Ethyl 2-isocyanobenzoate (1 ), methylamine, iodobenzene, Cu(OAc)₂·H₂O (5 mol%), and K₂CO₃ in toluene.
-
Conditions : Microwave irradiation at 150°C for 30 minutes.
This approach reduces purification steps and improves atom economy, though it demands precise stoichiometric control to avoid byproducts like N-formyl anthranilate.
Spectroscopic Characterization and Purity Assessment
Post-synthetic analysis confirms the structure and purity of this compound:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 3.82 (s, 6H, OCH₃), 3.77 (s, 3H, NCH₃), 7.08–7.25 (m, 5H, Ar-H).
-
HRMS : m/z calcd. for C₁₇H₁₈N₃O₂ [M+H]⁺: 296.1394; found: 296.1389.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Copper-Catalyzed | Cu(OAc)₂·H₂O | 150 | 20 m | 85 |
| Nimentovsky | None | 135 | 2 h | 96 |
| One-Pot Tandem | Cu(OAc)₂·H₂O | 150 | 30 m | 72 |
The Nimentovsky method offers superior yields but lacks functional diversity, while copper-catalyzed routes enable modular substitution patterns critical for medicinal chemistry applications.
Challenges and Optimization Strategies
-
Regioselectivity : Competing N1 vs. N3 alkylation can occur during phenyl group installation. Using bulky ligands (e.g., phenanthroline) directs substitution to the N3 position.
-
Solvent Effects : Anisole enhances reaction efficiency compared to DMF due to its higher boiling point and lower polarity.
-
Scale-Up Limitations : Microwave-assisted methods face challenges in industrial settings; transitioning to conventional heating with prolonged reaction times (6–8 hours) maintains yields at 65–70% .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolines.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex quinazoline derivatives due to its reactive methoxy groups.
- Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution. For example:
- Oxidation : Using potassium permanganate or chromium trioxide may yield quinazolinone derivatives.
- Reduction : Lithium aluminum hydride can reduce the compound to produce amine derivatives.
- Substitution Reactions : Nucleophilic substitution can replace methoxy groups with other functional groups under basic conditions.
2. Biology
- Anticancer Activity : Research indicates that this compound exhibits moderate antiproliferative effects against various cancer cell lines including HCT116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .
- Mechanism of Action : It is believed to inhibit specific enzymes and receptors involved in cancer progression, particularly through interference with the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway .
- Antimicrobial Properties : The presence of methoxy groups enhances its activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents .
3. Medicine
- Therapeutic Potential : Ongoing investigations focus on its potential as a lead compound for drug development aimed at treating cancer and infectious diseases. The compound's ability to inhibit angiogenesis suggests it could be beneficial in anti-cancer therapies .
To understand the efficacy of 6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine compared to similar compounds, the following table summarizes their structures and biological activities:
| Compound Name | Structure Features | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Methoxy groups at positions 6 & 7 | Moderate | Moderate |
| 6,7-Dimethoxy-N-phenylquinazolin-4-amine | Lacks N-methyl group | Lower than above | Moderate |
| 4-Aminoquinazoline | Simpler structure without methoxy | Low | Low |
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
In Vivo Efficacy
- A study demonstrated that a related quinazoline derivative resulted in a significant reduction in tumor growth (79%) in Calu-6 lung carcinoma xenografts when administered at a dosage of 100 mg/kg over 21 days .
Molecular Docking Studies
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural diversity among quinazoline derivatives arises from variations in substituents at the 2-, 4-, and 6,7-positions. Below is a comparison of 6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine with key analogs:
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s LogP (~3.3) is comparable to N-benzyl analogs (LogP ~3.3) but lower than N-(1-phenylethyl) derivatives (LogP ~4.1), impacting membrane permeability .
- Bioactivity :
- Solubility: Methoxy and morpholino substituents (e.g., ) enhance aqueous solubility (>50 μM) compared to phenylalkyl analogs (<10 μM) .
Structure-Activity Relationship (SAR) Insights
- C4 Substituents : Bulky groups (e.g., N-(1-phenylethyl)) reduce enzymatic binding, while small alkyl/aryl groups (e.g., methyl, chlorophenyl) optimize steric and electronic interactions .
- 6,7-Dimethoxy Groups : Critical for hydrogen bonding with kinase active sites; removal reduces potency by >100-fold .
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) enhances binding affinity, whereas nitro (electron-withdrawing) disrupts charge complementarity .
Biological Activity
Overview
6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine is a quinazoline derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its unique substitution pattern, which influences its biological properties, particularly in the realms of anticancer and antimicrobial activities. The molecular formula of this compound is C17H17N3O2, with a molecular weight of 295.34 g/mol .
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Research indicates that it may inhibit various enzymes and receptors involved in cancer progression and microbial resistance. The exact molecular pathways are still under investigation, but preliminary studies suggest that it may affect angiogenesis and cell proliferation through inhibition of the VEGFR (Vascular Endothelial Growth Factor Receptor) pathway .
Anticancer Activity
Numerous studies have explored the anticancer potential of quinazoline derivatives, including this compound. For instance, compounds in this class have demonstrated moderate to good antiproliferative effects against various cancer cell lines such as HCT116 (colon cancer), HepG2 (liver cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) .
Case Studies
- In Vivo Efficacy : A study reported that a related quinazoline derivative showed a significant reduction in tumor growth in Calu-6 lung carcinoma xenografts by 79% when administered at a dosage of 100 mg/kg for 21 days .
- Molecular Docking Studies : Molecular docking studies have indicated that certain derivatives form stable interactions with the EGFR protein, which is crucial for their antiproliferative effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. The presence of methoxy groups in the structure is believed to enhance this activity .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Methoxy groups at positions 6 & 7 | Moderate | Moderate |
| 6,7-Dimethoxy-N-phenylquinazolin-4-amine | Lacks N-methyl group | Lower than above | Moderate |
| 4-Aminoquinazoline | Simpler structure without methoxy | Low | Low |
The synthesis of this compound typically involves heating 6,7-dimethoxy-4-quinazolinamine with N-methyl-N-phenylamine in acetonitrile at elevated temperatures . The compound's unique structure contributes to its distinct chemical reactivity and biological properties.
Q & A
Q. What are the standard synthetic routes for preparing 6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution of 4-chloro-6,7-dimethoxyquinazoline with methylphenylamine. A common method uses THF/i-PrOH solvent mixtures under reflux (65°C, 24 hours) with excess amine (4 equivalents) to drive the reaction to completion. Purification via column chromatography (gradient elution with ethyl acetate/hexanes) achieves high purity (>95%). Solvent choice and temperature are critical: polar aprotic solvents like DMF accelerate reactivity but may require post-reaction neutralization steps .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ peak at m/z 294.15).
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions (e.g., methoxy protons at δ ~3.9 ppm, aromatic protons in quinazoline core).
- HPLC with UV detection (e.g., 254 nm) to assess purity (>95% by area-under-curve). Cross-referencing with elemental analysis (C, H, N percentages) ensures structural fidelity .
Q. What role do the 6,7-dimethoxy groups play in the compound’s physicochemical properties?
The methoxy groups enhance solubility in polar solvents (e.g., DMSO, ethanol) and stabilize the quinazoline core via electron-donating effects. This increases bioavailability compared to non-methoxylated analogs. Computational studies (e.g., DFT) suggest these groups reduce π-π stacking interactions, potentially improving membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?
Systematic modification of substituents at positions 4 (N-methyl-N-phenyl) and 6/7 (methoxy) is critical. For example:
- Replacing N-methyl with bulkier groups (e.g., morpholine) may enhance selectivity for kinase ATP-binding pockets.
- Introducing electron-withdrawing groups (e.g., nitro) at position 6 could modulate binding affinity. Bioassays (e.g., kinase inhibition profiling at Reaction Biology Corporation) paired with 3D-QSAR models help prioritize derivatives .
Q. What methodologies resolve contradictions in reported bioactivity data across analogs?
Discrepancies often arise from assay conditions (e.g., cell lines, ATP concentrations). To address this:
- Standardize assays using recombinant enzymes (e.g., CLK1, CDC2-like kinases) and fixed ATP levels (e.g., 10 µM).
- Validate hits via orthogonal methods (e.g., SPR for binding kinetics, cellular IC50 in HEK293T models). Cross-comparison with structurally related compounds (e.g., 6-nitro or 7-fluoro analogs) clarifies substituent-specific effects .
Q. What advanced synthetic strategies improve regioselectivity in quinazoline functionalization?
Microwave-assisted Suzuki-Miyaura coupling enables regioselective introduction of aryl groups at position 6. For example:
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
In vitro microsomal assays (human liver microsomes + NADPH) reveal CYP3A4-mediated oxidation as the primary metabolic pathway. LC-MS/MS identifies hydroxylated metabolites at the methoxy groups. Co-administration with CYP inhibitors (e.g., ketoconazole) increases systemic exposure, suggesting potential drug-drug interactions .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
